Urolithin D - 131086-98-1

Urolithin D

Catalog Number: EVT-336011
CAS Number: 131086-98-1
Molecular Formula: C13H8O6
Molecular Weight: 260.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Urolithin D is a member of the urolithin family, which are dibenzo[b,d]pyran-6-one derivatives formed by the gut microbiota-mediated metabolism of ellagitannins. [] Ellagitannins are hydrolyzed in the stomach to release ellagic acid, which is further metabolized by the gut microbiota to produce urolithins, including Urolithin D. [] Urolithin D is characterized by the presence of four hydroxyl groups, distinguishing it from other urolithins with varying degrees of hydroxylation.

Chemical Reactions Analysis

Urolithin D, like other polyphenols, can undergo various chemical reactions, including oxidation, reduction, and conjugation. The presence of four hydroxyl groups makes it susceptible to enzymatic modifications such as glucuronidation and methylation. [] These reactions can alter its bioavailability, metabolism, and biological activity.

Mechanism of Action
  • Inhibition of EphA2 phosphorylation: Urolithin D has been shown to selectively inhibit the phosphorylation of EphA2, a receptor tyrosine kinase involved in various cellular processes, including cancer cell proliferation and migration. [] This inhibition was observed in prostate cancer cells and suggests a potential role for Urolithin D in cancer prevention.

  • Binding to SARS-CoV-2 Nsp5: Urolithin D has shown promising results in binding to the catalytic cleft of SARS-CoV-2 Nsp5, a cysteine protease crucial for viral replication. [] While this binding affinity suggests potential antiviral activity, further research is needed to determine its effectiveness in inhibiting viral replication in vivo.

Applications
  • Cancer Research: Urolithin D's ability to selectively inhibit EphA2 phosphorylation makes it a potential target for developing novel cancer therapies, particularly for prostate cancer. [] Further research is needed to evaluate its efficacy, safety, and optimal dosage in preclinical and clinical settings.

  • Antiviral Research: The interaction of Urolithin D with SARS-CoV-2 Nsp5 suggests a potential avenue for developing antiviral agents. [] Further studies are crucial to evaluate its antiviral activity against different viral strains and elucidate its mechanism of action in inhibiting viral replication.

Urolithin C

    Compound Description: Urolithin C is a trihydroxy urolithin and a metabolite of ellagic acid produced by the gut microbiota. [] It has been shown to inhibit the binding of EphA2 to ephrin-A1, albeit with lower potency compared to urolithin D. []

Urolithin A

    Compound Description: Urolithin A is a dihydroxy urolithin and a metabolite of ellagic acid produced by the gut microbiota. [, , ] It is considered one of the most abundant urolithins found in feces and urine. [] Urolithin A undergoes extensive conjugation, forming glucuronide conjugates. []

    Relevance: Urolithin A shares the same dibenzopyran-6-one core structure with urolithin D but differs in the number and position of hydroxyl groups. [, , ] While both urolithin A and urolithin D are derived from ellagic acid via gut microbial metabolism, their specific biological activities and potency may differ. [, , ]

Urolithin B

    Compound Description: Urolithin B is a monohydroxy urolithin and a metabolite of ellagic acid produced by the gut microbiota. [] It is more lipophilic compared to other urolithins and is found in lower concentrations in the body. []

    Relevance: Urolithin B belongs to the same urolithin class as urolithin D, sharing the dibenzopyran-6-one core structure. [] They differ in the number and position of hydroxyl groups, which influences their lipophilicity and potentially their biological activities. []

Urolithin G

    Compound Description: Urolithin G is a novel trihydroxy urolithin identified as a metabolite of urolithin D. [] It is produced by specific gut bacteria, particularly Enterocloster species, through a 9-dehydroxylase activity. []

    Relevance: Urolithin G is a direct metabolite of urolithin D, suggesting a metabolic pathway where urolithin D acts as a precursor. [] This highlights a potential link between these two urolithins and their respective biological activities.

Ellagic Acid

    Compound Description: Ellagic acid is a polyphenolic compound found in various fruits and nuts, including pomegranates and walnuts. [, , ] It is the precursor to urolithins, including urolithin D, through metabolism by gut microbiota. [, , ]

    Relevance: Ellagic acid is the parent compound of urolithin D, establishing a direct metabolic relationship. [, , ] While ellagic acid itself exhibits various biological activities, its conversion to urolithins like urolithin D in the gut can lead to different or enhanced bioactivities. [, , ]

3,4,8,9-Tetrahydroxy Urolithin

    Compound Description: 3,4,8,9-Tetrahydroxy urolithin is another name for urolithin D, emphasizing its chemical structure with four hydroxyl groups at specific positions on the dibenzopyran-6-one core. []

    Relevance: This name highlights the structural features of urolithin D that are crucial for its biological activities and its role as a precursor to other urolithins like urolithin G. []

Urolithin B-glucuronide

    Compound Description: Urolithin B-glucuronide is a conjugated form of urolithin B, suggesting it has undergone phase II metabolism. [] Conjugation typically enhances water solubility and facilitates excretion.

    Relevance: Although not directly derived from urolithin D, the presence of urolithin B-glucuronide alongside urolithin D-glucuronide in the research suggests similar metabolic pathways and potential for comparison of their biological activities. []

Urolithin D-glucuronide

    Compound Description: Urolithin D-glucuronide is a conjugated form of urolithin D, likely formed in the liver or gut wall to increase water solubility for excretion. []

    Relevance: Urolithin D-glucuronide represents a metabolized form of urolithin D found in biological fluids. [] Understanding its formation and potential biological activity can provide insights into the pharmacokinetics and pharmacodynamics of urolithin D. []

3-O-methyl-3', 4' -methylenedioxy ellagic acid (MMDEA)

    Compound Description: MMDEA is a derivative of ellagic acid with modifications including methylation and methylenedioxy groups. [] It has shown potent inhibitory activity against TNF? and NF-?B in silico. []

    Relevance: MMDEA, as a derivative of ellagic acid, shares a structural similarity with urolithin D. [] Both compounds are derived from ellagic acid, although through different modification pathways. [] Comparing their activities and exploring their structure-activity relationships can provide insights into potential therapeutic applications. []

Properties

CAS Number

131086-98-1

Product Name

Urolithin D

IUPAC Name

3,4,8,9-tetrahydroxybenzo[c]chromen-6-one

Molecular Formula

C13H8O6

Molecular Weight

260.20 g/mol

InChI

InChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H

InChI Key

NEZDQSKPNPRYAW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C3=CC(=C(C=C3C(=O)O2)O)O)O)O

Synonyms

3,4,8,9-Tetrahydroxyurolithin; 3,4,8,9-Tetrahydroxy-6H-dibenzo[b,d]pyran-6-one_x000B_

Canonical SMILES

C1=CC(=C(C2=C1C3=CC(=C(C=C3C(=O)O2)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.